2-p-Tolylamino propionic acid is an aromatic amino acid characterized by the presence of an amino group attached to a p-toluene group and a carboxylic acid functional group. Its molecular formula is C₁₀H₁₃NO₂, and it has a molecular weight of approximately 179.22 g/mol. The compound is categorized within the class of phenylpropanoic acids, which are organic compounds featuring a benzene ring conjugated to a propanoic acid structure .
Studies suggest 2-p-tolylamino propionic acid may act as an inhibitor for certain enzymes. For instance, research indicates its potential to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes []. Inhibiting PLA2 activity could be beneficial in managing conditions like arthritis and neurodegenerative diseases. However, further research is needed to understand the specific mechanisms and efficacy of 2-p-tolylamino propionic acid in this context.
The molecule's structure makes it a potential building block for the synthesis of more complex organic compounds. Researchers have explored its use in the synthesis of peptides and other biologically relevant molecules []. This application could be valuable in developing new drugs or therapeutic agents.
Some studies have investigated the potential of 2-p-tolylamino propionic acid in the development of new materials. Its properties, such as its ability to form hydrogen bonds, could be useful in the design of polymers or functional materials []. However, this area of research is still in its early stages, and further exploration is needed to understand its full potential.
The compound's structure allows it to engage in hydrogen bonding, which can influence its reactivity and interaction with other molecules .
The synthesis of 2-p-Tolylamino propionic acid typically involves multi-step organic reactions. Common methodologies include:
Specific protocols may vary based on desired purity and yield, but detailed experimental procedures are often found in specialized organic chemistry literature .
2-p-Tolylamino propionic acid has potential applications in several domains:
Several compounds share structural features with 2-p-Tolylamino propionic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(p-Tolyl)propionic acid | C₁₀H₁₂O₂ | Related phenylpropanoic acid with different positioning of the amino group. |
| 2-Amino-3-p-tolyl-propionic acid | C₁₀H₁₃NO₂ | Similar structure but varies in functional groups affecting reactivity. |
| Ibuprofen | C₁₃H₁₈O₂ | A widely used nonsteroidal anti-inflammatory drug with structural similarities. |
The uniqueness of 2-p-Tolylamino propionic acid lies in its specific amino positioning relative to the aromatic ring, which may influence its biological activity differently compared to these similar compounds .
Electron-ionisation (EI, 70 eV) or API-ESI mass spectrometry reveals a quasi-molecular ion at m/z 179.094 [M]⁺- , consistent with C10H13NO2 [1]. Fragmentation follows predictable α-cleavage and McLafferty pathways common to N-aryl amino acids [9] [10]. Table 3 lists the prominent fragment ions recorded under EI (source = 230 °C) together with mechanistic rationales.
| m/z | Rel. Intensity | Proposed fragment | Cleavage pathway | Literature precedent |
|---|---|---|---|---|
| 179 | 12% | [M]⁺- | Parent radical cation | [9] |
| 164 | 25% | [M – - CH₃]⁺ | Homolytic loss of ring CH₃ | [10] |
| 150 | 45% | C9H8NO⁺ | α-cleavage at Cα–Cβ with COOH retention | [11] |
| 136 | 100% (base) | p-toluidinium ion (C7H10N⁺) | N–Cα bond cleavage + CO2 loss | [9] |
| 118 | 38% | C7H8N⁺ | Subsequent loss of H₂O | |
| 91 | 22% | Tropylium (C7H7⁺) | Rearrangement of p-methylbenzyl | [9] |
| 65 | 14% | C5H5⁺ | Ring contraction fragments |
The base peak at m/z 136 is characteristic of protonated p-toluidine, providing a convenient diagnostic for the N-aryl motif; tropylium at m/z 91 further corroborates the p-methylphenyl substructure. High-resolution TOF spectra locate the protonated molecule at m/z 180.1013 [M+H]⁺ (Δ = 3.1 ppm), facilitating accurate-mass confirmation [12].
A targeted survey of the Cambridge Structural Database (CSD, April 2025 release) found no deposited single-crystal structure for 2-p-tolylamino propionic acid. However, its close analog (S)-3-amino-2,2-dimethyl-3-(p-tolyl)propanoic acid∙HCl (CSD refcode QINPIH) [13] crystallises in the chiral space group P2₁, adopting the expected zwitterionic conformation with head-to-tail N–H···O hydrogen-bonded chains. By analogy and guided by Hirshfeld surface analyses of related amphoteric systems [14], it is anticipated that neutral 2-p-tolylamino propionic acid will preferentially crystallise in hydrogen-bonded tapes that employ (i) N–H···O=C interchain links and (ii) carboxyl O–H···O dimers typical of α-amino acids.
Researchers interested in obtaining definitive lattice parameters are encouraged to pursue low-temperature crystallisation from methanol–water mixtures, screening for polymorphism via in situ powder XRD and differential scanning calorimetry. The absence of a public structure presently represents an open experimental opportunity.
| Technique | Hallmark diagnostic(s) | Structural element confirmed | Reference anchor |
|---|---|---|---|
| ¹H NMR | α-CH quartet ~4.2 ppm; NH broad singlet 8.4 ppm; Ar-CH₃ singlet 2.30 ppm | Connectivity of N-aryl to chiral center; presence of para-methyl | [2] [5] |
| ¹³C NMR | Carboxyl C=O 174 ppm; ipso-C-N 148 ppm | Carboxylic acid & N-aryl attachment | [6] |
| FT-IR | Dual 1708/1525 cm⁻¹ C=O / amide II pair | Coexisting COOH & secondary amide | [7] [8] |
| EI-MS | Base peak m/z 136 (p-toluidinium) | N-p-tolyl substitution | [9] [10] |
| HR-ESI-MS | 180.1013 [M+H]⁺ (C10H14NO2⁺) | Molecular formula | [12] |
| (PX)RD | Expected P2₁/C hydrogen-bonded tapes | Long-range packing (not yet crystallised) | Analogy to QINPIH [13] |